4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate
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Overview
Description
4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a butanoate ester linked to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate typically involves multiple steps:
Formation of 4-Tert-butylcyclohexanol: This can be achieved by the catalytic hydrogenation of 4-tert-butylphenol.
Acetylation: The resulting 4-tert-butylcyclohexanol is then acetylated to form 4-tert-butylcyclohexyl acetate.
Amidation: The acetate is then reacted with 2-methylphenylamine under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylcyclohexyl acetate: A related compound used in fragrances and cosmetics.
4-Tert-butylcyclohexyl acrylate: Used in polymer science and materials research.
Uniqueness
4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate is unique due to its combination of a cyclohexyl ring, tert-butyl group, and amino-substituted butanoate ester. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
303134-12-5 |
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Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 4-(2-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C21H31NO3/c1-15-7-5-6-8-18(15)22-19(23)13-14-20(24)25-17-11-9-16(10-12-17)21(2,3)4/h5-8,16-17H,9-14H2,1-4H3,(H,22,23) |
InChI Key |
CPCAVNVVWOHDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)OC2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
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